4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide

Beschreibung

Contextualization within Pharmaceutical Chemistry and Medicinal Chemistry

In the landscape of pharmaceutical chemistry, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide is principally recognized as a key intermediate and a process-related impurity in the manufacture of Gefitinib. pharmaffiliates.comchemscene.com Gefitinib is a targeted therapy used in the treatment of certain types of non-small cell lung cancer. pharmaffiliates.com The presence and purity of intermediates like 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide are of paramount importance in the pharmaceutical industry. Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, the study and characterization of this compound are vital for the quality control and optimization of the Gefitinib synthesis process. scirp.org

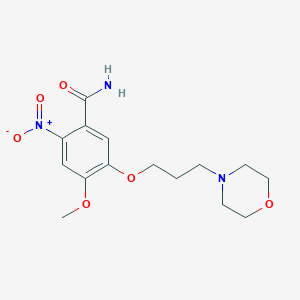

The molecular structure of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide incorporates several key functional groups: a methoxy (B1213986) group, a morpholinopropoxy side chain, and a nitrobenzamide core. This combination of features makes it a valuable precursor in multi-step synthetic pathways.

| Property | Data |

| Molecular Formula | C₁₅H₂₁N₃O₆ |

| Molecular Weight | 339.34 g/mol |

| CAS Number | 861453-16-9 |

Significance of Nitrobenzamide Derivatives in Contemporary Academic Research

The broader class of nitrobenzamide derivatives, to which 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide belongs, is a subject of considerable interest in academic and industrial research. The nitrobenzamide scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities. Researchers have designed and synthesized numerous nitrobenzamide derivatives and evaluated their potential as therapeutic agents.

Notably, various substituted nitrobenzamides have been investigated for their anti-tumor properties. nih.gov Studies have shown that certain compounds in this class can exhibit potent inhibitory activities against various cancer cell lines. nih.gov The design of these derivatives often involves modifying the substituents on the benzamide (B126) ring to optimize their pharmacological profile.

Furthermore, the chemical reactivity of the nitro group allows for its conversion into an amino group, which can then be further functionalized. This synthetic flexibility makes nitrobenzamides valuable intermediates for creating diverse libraries of compounds for drug discovery screening. The exploration of nitrobenzamide derivatives extends to other therapeutic areas as well, highlighting the importance of this chemical class in the ongoing search for new and effective medicines.

While direct and specific research on the biological activity of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide is not extensively available in public literature, its identity as a well-characterized intermediate and impurity in the synthesis of a major anticancer drug solidifies its importance in the field of pharmaceutical sciences. The study of such compounds is crucial for ensuring the quality and safety of life-saving medications.

Eigenschaften

IUPAC Name |

4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c1-22-13-10-12(18(20)21)11(15(16)19)9-14(13)24-6-2-3-17-4-7-23-8-5-17/h9-10H,2-8H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVOBRARXZUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 5 3 Morpholinopropoxy 2 Nitrobenzamide

Established Synthetic Pathways for 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide

The synthesis of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide is typically achieved through multi-step processes starting from commercially available precursors. These pathways often involve the sequential introduction of the morpholinopropoxy side chain, nitration of the benzene ring, and formation of the benzamide (B126) functional group.

Two primary strategies have been described for the synthesis of the core structure, diverging on whether the final benzamide group is derived from a nitrile or an ester intermediate.

Route A: Via Nitrile Intermediate A common pathway begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde). mdpi.com The aldehyde is first converted to a nitrile, 3-hydroxy-4-methoxybenzonitrile. mdpi.comresearchgate.net This intermediate then undergoes an etherification reaction with N-(3-chloropropyl)morpholine to attach the morpholinopropoxy side chain, yielding 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. mdpi.com A subsequent regioselective nitration step introduces a nitro group ortho to the methoxy (B1213986) group and para to the morpholinopropoxy group, resulting in the key intermediate, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. mdpi.com The final step, which is not explicitly detailed in the provided sources for this specific compound but is a standard chemical transformation, would involve the hydrolysis of the nitrile group to the primary amide to yield the target molecule.

Route B: Via Ester Intermediate An alternative synthesis starts with methyl 3-hydroxy-4-methoxybenzoate. nih.gov This starting material is first alkylated with a 3-carbon linker bearing a leaving group, such as 1-bromo-3-chloropropane, to form methyl 3-(3-chloropropoxy)-4-methoxybenzoate. nih.gov This is followed by nitration to produce methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate. nih.gov The morpholine (B109124) ring is then introduced via nucleophilic substitution of the chloride. The resulting ester, methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, is then converted to the final benzamide product, typically through ammonolysis. nih.govpharmaffiliates.com

Several key intermediates are crucial in the synthesis of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide. The properties of the two most significant precursors, the nitrile and ester intermediates, are summarized below.

| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | C15H19N3O5 | 321.33 | Precursor to the target benzamide via nitrile hydrolysis. mdpi.comopulentpharma.com |

| Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | C16H22N2O7 | 354.36 | Precursor to the target benzamide via ammonolysis. pharmaffiliates.com |

Other important intermediates in these pathways include:

3-Hydroxy-4-methoxybenzonitrile mdpi.com

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile mdpi.comresearchgate.net

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate nih.gov

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate nih.gov

The efficiency of the synthesis depends on the careful selection of reagents and optimization of reaction conditions for each step.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield |

| Nitrile Formation | Isovanillin | Hydroxylamine sulfate, sodium formate, formic acid. mdpi.com | 3-Hydroxy-4-methoxybenzonitrile | 92% mdpi.com |

| Etherification (Nitrile Route) | 3-Hydroxy-4-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K2CO3, DMF. mdpi.com | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 98% mdpi.com |

| Etherification (Ester Route) | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, base. nih.gov | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% nih.gov |

| Nitration (Nitrile Route) | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 70% HNO3 / 70% H2SO4 (1:5 v/v) in acetic acid, ice bath to room temp. mdpi.com | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 84% mdpi.com |

| Nitration (Ester Route) | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 66% HNO3 in acetic acid/acetic anhydride, 0-5 °C. nih.gov | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not specified |

Functional Group Transformations of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide

The chemical reactivity of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide is largely dictated by its functional groups, particularly the nitro group, which is readily transformed.

The most significant transformation of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide is the reduction of its aromatic nitro group to an amine. This reaction yields 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and is a crucial step in the synthesis of more complex molecules that utilize the amino group for further elaboration, such as the construction of quinazoline (B50416) rings. mdpi.com

Several reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and scale of the reaction.

| Reducing Agent | Typical Conditions | Comments |

| Sodium Dithionite (Na2S2O4) | Aqueous solution, heated (e.g., 50 °C). mdpi.com | A common and effective method for reducing aromatic nitro groups. mdpi.com |

| Iron Powder (Fe) | Acetic acid, heated (e.g., 50-60 °C). nih.gov | A classical, cost-effective method often used in industrial settings. nih.gov |

| Catalytic Hydrogenation (H2) | Palladium on carbon (Pd/C) or Raney Nickel catalyst, under H2 atmosphere. nih.gov | A clean reduction method, though catalytic activity can sometimes be affected by other functional groups. nih.govnih.gov |

The resulting product, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, is a key building block for further chemical synthesis. epa.govchemicalbook.com

Substitution Reactions Involving Methoxy and Morpholinopropoxy Moieties

The methoxy and morpholinopropoxy groups of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide are susceptible to substitution reactions, primarily through ether cleavage. These reactions allow for the introduction of new functional groups at these positions, providing a pathway to a variety of derivatives.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a hydroxyl group, a transformation known as demethylation. This is typically achieved under strong acidic conditions using reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. Boron tribromide (BBr₃) is another powerful reagent for ether cleavage and can be used under milder conditions. The resulting hydroxyl group can then serve as a handle for further functionalization, such as esterification or etherification, to introduce a wide range of substituents.

Cleavage of the Morpholinopropoxy Moiety: The ether linkage of the morpholinopropoxy side chain can also be cleaved under strong acidic conditions, similar to the demethylation of the methoxy group. This would result in the formation of a hydroxyl group at the 5-position and a halogenated or hydroxylated propoxymorpholine derivative, depending on the reaction conditions and the reagent used. The stability of the morpholino group under these conditions needs to be considered, as the nitrogen atom can be protonated, potentially leading to side reactions.

Selective cleavage of one ether over the other can be challenging and often depends on the specific reaction conditions and the steric and electronic environment of each group.

Derivatization Strategies for Structural Diversification and Novel Analogue Generation

A primary strategy for the structural diversification of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide involves the chemical transformation of its key functional groups: the nitro group and the benzamide moiety.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a crucial step in the synthesis of many biologically active molecules. Common reducing agents for this purpose include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal/Acid Combinations: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or zinc (Zn) in hydrochloric acid are effective for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst like Pd/C.

The resulting 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is a key intermediate. The newly formed amino group is nucleophilic and can undergo a wide array of reactions to generate a diverse library of analogues.

Table 1: Derivatization Reactions of the Amino Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents (e.g., EDC, DCC) in the presence of a base. | Amide |

| Sulfonylation | Sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine). | Sulfonamide |

| Alkylation | Alkyl halides, sulfates, or tosylates in the presence of a base. | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). | Secondary or Tertiary Amine |

| Diazotization | Sodium nitrite (NaNO₂) in acidic solution, followed by reaction with various nucleophiles. | Azo compounds, halides, hydroxyl, cyano groups, etc. |

| Cyclization Reactions | Reaction with difunctional electrophiles to form heterocyclic rings (e.g., quinazolines, benzodiazepines). | Heterocyclic Systems |

For instance, the reaction of the 2-amino derivative with formamidine acetate can lead to the formation of a quinazoline ring system, a scaffold present in many therapeutic agents.

Advanced Synthetic Techniques and Novel Approaches for 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide and its Analogues

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis and derivatization of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technique can be particularly beneficial for steps such as the etherification to introduce the morpholinopropoxy side chain, the nitration of the aromatic ring, and various derivatization reactions of the amino group. The rapid and uniform heating provided by microwaves can help to minimize side product formation and reduce reaction times from hours to minutes.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and intermediates, and the potential for automated, multi-step syntheses. The synthesis of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide and its subsequent derivatization could be adapted to a flow chemistry setup. For example, the nitration step, which is often highly exothermic, can be performed more safely in a microreactor with precise temperature control. Subsequent reduction and derivatization steps could also be integrated into a continuous flow process, allowing for the rapid production of a library of analogues.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. While specific applications to the target molecule are not extensively documented, photocatalytic methods could potentially be employed for C-H functionalization of the aromatic ring or the morpholine moiety, allowing for the introduction of new substituents in a highly selective manner. Furthermore, photocatalytic methods for the reduction of nitro groups or the formation of C-N bonds could offer alternative and greener synthetic routes.

Table 2: Comparison of Synthetic Techniques

| Technique | Advantages | Potential Application in Synthesis/Derivatization |

| Microwave-Assisted Synthesis | - Reduced reaction times- Improved yields- Cleaner reactions | - Etherification- Nitration- Amine derivatization |

| Flow Chemistry | - Enhanced safety- Improved process control- Scalability- Automation | - Nitration (exothermic reaction)- Multi-step synthesis of analogues |

| Photocatalysis | - Mild reaction conditions- High selectivity- Access to novel reactivity | - C-H functionalization- Alternative reduction/bond formation methods |

The application of these advanced techniques can lead to more efficient, sustainable, and diverse synthetic routes to 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide and its derivatives, facilitating the exploration of their chemical space for various applications.

Structure Activity Relationship Sar Studies of 4 Methoxy 5 3 Morpholinopropoxy 2 Nitrobenzamide and Its Analogues

Influence of the Methoxy (B1213986) Group on Chemical Reactivity and Biological Interactions

The 4-methoxy group (-OCH₃) is a critical modulator of the electronic environment of the benzamide (B126) ring. As an electron-donating group through resonance, it increases the electron density of the aromatic system. This electronic effect stands in direct opposition to the powerful electron-withdrawing nature of the nitro group at the 2-position and the amide group. This push-pull electronic arrangement significantly influences the molecule's chemical reactivity and its interactions with biological targets.

The methoxy group's electron-donating nature can affect the rate of nucleophilic aromatic substitution reactions. For instance, in related nitroarenes, the presence of a methoxy group can influence the displacement of other ring substituents or even a ring hydrogen atom by nucleophiles like methoxides. Furthermore, a methoxy group positioned near a nitro group can impact the rate of hydrolysis in related ester compounds, suggesting a complex interplay of steric and mesomeric factors. rsc.orgrsc.org The introduction of a methoxy group can also be a key factor in directing metabolic pathways, potentially creating or blocking sites for enzymatic action such as oxidation or conjugation.

Role of the Morpholinopropoxy Chain in Modulating Compound Properties and Biological Activities

The 5-(3-Morpholinopropoxy) chain is a versatile and frequently utilized side chain in medicinal chemistry, valued for its ability to significantly modify a compound's physicochemical properties. e3s-conferences.org The morpholine (B109124) ring, a saturated heterocycle, is considered a privileged pharmacophore. e3s-conferences.orgresearchgate.net Its presence generally enhances aqueous solubility and can improve the pharmacokinetic profile of a molecule. acs.org The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that is typically protonated at physiological pH. This protonation can facilitate interactions with negatively charged residues in biological targets, such as amino acid side chains in proteins. acs.org

Modifying the morpholine ring itself is a common strategy to refine biological activity. The introduction of substituents on the carbon atoms of the morpholine ring can alter its conformation, lipophilicity, and steric profile. acs.org For example, adding small alkyl groups (e.g., methyl) or creating bridged morpholine structures has been used to enhance target selectivity, particularly for enzymes like mTOR kinase, by allowing the moiety to access deeper pockets within the target's binding site. acs.orge3s-conferences.org SAR studies on various classes of morpholine-containing compounds have shown that substitutions can lead to significant changes in potency. For instance, substitution with aromatic rings containing halogens has been shown to increase inhibitory activity against certain cancer cell lines. e3s-conferences.org

| Modification to Morpholine Ring | General Effect on Bioactivity | Rationale |

| Addition of small alkyl groups (e.g., methyl) | Can increase potency and/or selectivity | Improves steric fit and interaction within target binding pockets. acs.orge3s-conferences.org |

| Creation of bridged structures | Can increase selectivity and reduce lipophilicity | Alters conformation to better fit specific target topologies and can enhance polar surface area. acs.org |

| Substitution with halogenated aryl groups | Can increase potency against specific targets | Enhances binding interactions, potentially through halogen bonding or increased lipophilicity. e3s-conferences.org |

The three-carbon propyl linker connecting the morpholine ring to the benzamide core is a crucial determinant of the compound's spatial properties. The length and flexibility of this alkoxy chain dictate the positioning of the terminal morpholine group relative to the aromatic scaffold, which can be critical for optimal interaction with a biological target. Studies on structurally related quinoline (B57606) derivatives have demonstrated that the length of the methylene (B1212753) linker significantly impacts biological activity. In one series of cholinesterase inhibitors, derivatives with a two-methylene linker showed superior inhibition compared to those with three- or four-methylene linkers, suggesting that the shorter chain provided the optimal distance for simultaneous binding to different sites within the enzyme.

The length of the chain also influences physicochemical properties like lipophilicity, which in turn affects cellular permeability. A delicate balance must be achieved; the chain must be long enough to allow the morpholine moiety to reach its interaction site but not so long that it excessively increases the molecule's size or lipophilicity, which could hinder membrane transport or reduce solubility.

Significance of the Nitro Group in Structure-Activity Relationships and Bioreduction Pathways

The 2-nitro group is a dominant feature of the molecule, exerting a strong electron-withdrawing effect that profoundly influences the chemistry of the aromatic ring. This property is central to its role in the compound's mechanism of action, which often involves bioreduction. In many nitroaromatic compounds, the nitro group acts as a prodrug element, requiring enzymatic reduction within cells to become active.

This bioreduction is a multi-step process, typically catalyzed by a family of enzymes known as nitroreductases. The process proceeds via a six-electron reduction, sequentially forming nitroso (-NO), N-hydroxylamino (-NHOH), and finally, amino (-NH₂) functional groups. The intermediate species, particularly the N-hydroxylamino derivative, are often highly reactive and can form covalent adducts with cellular macromolecules like DNA, leading to cytotoxic effects.

Systematic Structural Modifications and Their Effects on Molecular Interaction Profiles

Systematic modifications of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide can be explored to optimize its biological profile. Key strategies include:

Modification of the Methoxy Group: Replacing the 4-methoxy group with other alkoxy groups (e.g., ethoxy) or with bioisosteres like a fluorine atom could fine-tune the electronic properties and metabolic stability. Complete removal might also be investigated to understand its essentiality.

Alterations to the Morpholinopropoxy Chain: As discussed (3.2.1, 3.2.2), varying the length of the alkyl chain or introducing substituents on the morpholine ring are proven methods for optimizing target affinity and pharmacokinetic properties. acs.orge3s-conferences.org

Replacement of the Nitro Group: Given its role as a potential prodrug element, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) could modulate the reduction potential and alter the mechanism of action. Its reduction to the corresponding amine derivative would create a compound with drastically different electronic and binding properties.

Amide Group Modification: The amide moiety is a key structural feature. Its bioisosteric replacement with groups like an ester, a 1,2,4-oxadiazole, or a 1,2,3-triazole could improve metabolic stability and alter hydrogen bonding capabilities. nih.govnih.gov For example, replacing an amide with an ester removes a hydrogen bond donor, which can impact target binding but may also improve membrane permeability. nih.gov

Comparative SAR Analysis with Structurally Related Chemical Entities

The 4-Methoxy-5-(3-morpholinopropoxy)-2-nitro scaffold is a direct precursor in the synthesis of certain quinazoline (B50416) derivatives, which are a well-known class of kinase inhibitors. In these syntheses, the nitro group is reduced to an amine, which then serves as a nucleophile to form the quinazoline ring system.

SAR studies on quinazoline-based inhibitors reveal several key principles. nih.gov Activity is highly dependent on the substitution pattern at various positions of the quinazoline core. For example, in many series of epidermal growth factor receptor (EGFR) inhibitors, small, hydrophobic groups are preferred at certain positions, while the morpholinopropoxy side chain often serves to enhance solubility and interact with the solvent-exposed region of the ATP-binding pocket. Quantitative structure-activity relationship (QSAR) models have shown that electron-withdrawing groups at specific positions on the quinazoline ring can enhance inhibitory activity. nih.govresearchgate.net

| Structural Feature | Role in Nitrobenzamide Scaffold | Role in Quinazoline Derivatives | SAR Implication |

| Nitro/Amino Group | Electron-withdrawing; prodrug element. | Serves as a key nitrogen atom in the pyrimidine (B1678525) ring of the quinazoline core. | The reduction is a critical step for converting the precursor into the final active scaffold. |

| Methoxy Group | Electron-donating; modulates ring reactivity. | Becomes a substituent on the quinazoline ring, influencing kinase pocket interactions. | Can be modified to optimize binding affinity and selectivity. |

| Morpholinopropoxy Chain | Modulates solubility and provides a key binding interaction point. | Retained as a solubilizing group and often interacts with the solvent-exposed region of the target. | Chain length and morpholine substitution are key optimization points. nih.gov |

| Amide/Nitrile Group | Part of the core structure. | Is not incorporated into the final quinazoline ring. | Demonstrates the scaffold's utility as a synthetic intermediate. |

A comparative analysis can also be made with the corresponding benzoate (B1203000) ester, where the -CONH₂ group is replaced by a -COOR group. This represents a classic bioisosteric replacement. The primary difference lies in the hydrogen bonding potential; the amide group has both a hydrogen bond donor (N-H) and acceptor (C=O), whereas the ester only has acceptors (C=O and O-R).

Mechanistic Investigations into the Molecular Actions of 4 Methoxy 5 3 Morpholinopropoxy 2 Nitrobenzamide

Bioreduction Pathways of the Nitro Group and Generation of Reactive Intermediates

The chemical structure of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide contains a nitroaromatic moiety, which is susceptible to metabolic reduction in biological systems. This bioreduction is a critical activation step that can lead to the generation of various reactive intermediates. The process is primarily catalyzed by a variety of enzymes, including NAD(P)H:quinone oxidoreductase, cytochrome P450 reductases, and other flavin-containing reductases.

The reduction of the nitro group is a stepwise process. Initially, a single-electron reduction forms a nitro anion radical. Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitro compound in a process known as futile redox cycling. This cycling can lead to a significant increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress.

Under anaerobic or hypoxic conditions, which are often found in solid tumors, the nitro anion radical can undergo further reduction. A two-electron reduction converts the nitro group to a nitroso (-NO) group. Subsequent two-electron reductions generate a hydroxylamino (-NHOH) intermediate and finally an amino (-NH2) group. Both the nitroso and hydroxylamino intermediates are highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules, including DNA and proteins. The formation of these adducts can lead to mutagenicity and cytotoxicity.

The specific enzymes involved and the ultimate metabolic fate of the nitro group can be influenced by the other substituents on the aromatic ring, in this case, the methoxy (B1213986) and 3-morpholinopropoxy groups.

Table 1: Potential Enzymes Involved in the Bioreduction of the Nitro Group

| Enzyme Family | Cellular Location | Cofactor | Potential Role |

| NAD(P)H:quinone oxidoreductase (NQO1) | Cytosol | NAD(P)H | Two-electron reduction of nitro group |

| Cytochrome P450 Reductases | Endoplasmic Reticulum | NADPH | One-electron reduction, leading to redox cycling |

| Xanthine Oxidase | Cytosol | One-electron reduction | |

| Aldehyde Oxidase | Cytosol | One-electron reduction |

Molecular Interactions with Specific Cellular Components and Target Molecules

The precise molecular targets of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide have not been explicitly identified in publicly available research. However, based on its structural features, some potential interactions can be hypothesized.

The morpholine (B109124) ring is a common moiety in many biologically active compounds, including several kinase inhibitors. For instance, the morpholine group in the well-known PI3K inhibitor, LY294002, is crucial for its binding to the ATP-binding pocket of the enzyme. The presence of the morpholine ring in 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide suggests that it might also interact with the ATP-binding sites of various kinases.

The methoxy-substituted benzamide (B126) portion of the molecule could also contribute to target binding through hydrogen bonding and hydrophobic interactions. Substituted benzamides are known to interact with a variety of receptors and enzymes.

Furthermore, as this compound is identified as an impurity of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, it is plausible that it may share some structural similarities that allow for weak interactions with EGFR or other related kinases. However, without direct experimental evidence, this remains speculative.

Elucidation of Downstream Signaling Pathways Modulated by 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide

Given the potential for this compound to interact with protein kinases, its administration could modulate a variety of downstream signaling pathways critical for cell survival, proliferation, and apoptosis. If the compound were to inhibit kinases such as those in the PI3K/Akt/mTOR pathway, it could lead to the dephosphorylation of key downstream effectors.

For example, inhibition of Akt could result in decreased phosphorylation of its substrates, such as Bad (a pro-apoptotic protein) and mTORC1. Dephosphorylation of Bad would promote apoptosis, while inhibition of mTORC1 could lead to a decrease in protein synthesis and cell growth.

Alternatively, if the compound's primary mechanism of action is through the generation of reactive oxygen species via nitro-reduction, it could activate stress-response pathways. These include the mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are often activated by oxidative stress and can lead to either cell survival or apoptosis depending on the cellular context and the duration of the stress.

Table 2: Hypothetical Downstream Signaling Pathways

| Potential Target/Mechanism | Downstream Pathway | Potential Cellular Outcome |

| Protein Kinase Inhibition | PI3K/Akt/mTOR | Inhibition of proliferation, induction of apoptosis |

| ROS Generation | MAPK (JNK, p38) | Apoptosis, cell cycle arrest |

| DNA Adduct Formation | DNA Damage Response | Cell cycle arrest, apoptosis |

Kinetic and Thermodynamic Aspects of Compound-Target Binding

Currently, there is no publicly available data on the kinetic and thermodynamic parameters of the binding of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide to any specific biological target.

To understand the affinity and stability of the compound-target interaction, several biophysical techniques could be employed. Isothermal titration calorimetry (ITC) would be a valuable tool to directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Surface plasmon resonance (SPR) could provide real-time kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be derived.

Such studies would be crucial to validate any of the hypothesized molecular targets and to provide a quantitative measure of the compound's potency and selectivity. Without this data, any discussion of its molecular actions remains speculative.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy 5 3 Morpholinopropoxy 2 Nitrobenzamide

Molecular Docking Simulations: Awaiting Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide, there is a lack of published research on its simulated interactions with key biological targets such as the Epidermal Growth Factor Receptor (EGFR) and Bromodomain-containing protein 4 (BRD4).

Uncharacterized Interaction Profile

An analysis of hydrogen bonding, hydrophobic, and electrostatic interactions is fundamental to understanding how a ligand binds to a protein's active site. Without molecular docking studies, the specific residues and forces that would govern the binding of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide to targets like EGFR or BRD4 remain purely speculative.

Binding Affinities and Conformational Changes Undetermined

The prediction of binding affinities, often expressed as a binding energy or inhibition constant (Ki), is a critical output of molecular docking simulations. This data provides a quantitative measure of the strength of the ligand-target interaction. Similarly, understanding the conformational changes that both the ligand and the protein may undergo upon binding is essential for a complete picture of the interaction. For 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide, this information is not currently available.

Quantum Chemical Calculations: Electronic Properties and Reactivity Unassessed

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. Such studies could provide valuable insights into the chemical behavior of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide, including its stability, reactivity hotspots, and electronic properties that may influence its biological activity. However, no dedicated quantum chemical analyses for this compound have been reported.

Molecular Dynamics Simulations: The Stability of Potential Complexes Remains Untested

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the complex. The absence of MD simulation data for 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide bound to any protein target means that the stability and dynamic behavior of any potential ligand-receptor complex are unknown.

De Novo Design: Untapped Potential for Novel Analogues

De novo design utilizes computational algorithms to generate novel molecular structures with desired properties. While 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide serves as a scaffold in the synthesis of other compounds, there is no evidence of its use as a starting point in computational de novo design approaches to generate novel analogues with potentially improved therapeutic profiles.

Pharmacophore Modeling and Virtual Screening: A Scaffold Yet to Be Modeled

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model based on the 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide scaffold could be a powerful tool for virtual screening of large chemical libraries to identify new compounds with similar activity. To date, no such pharmacophore model has been developed or published.

Target Identification Methodologies Applied to 4 Methoxy 5 3 Morpholinopropoxy 2 Nitrobenzamide Research

Chemical Probe-Based Approaches for Target Deconvolution

Chemical probe-based approaches are powerful tools that involve modifying the compound of interest to incorporate a reactive or reporter group, enabling the capture and identification of its binding partners. rjeid.combenthamscience.comnih.govresearchgate.net These strategies are central to modern chemical biology and drug discovery. rjeid.combenthamscience.comnih.govresearchgate.net

Affinity-Based Chemoproteomics: This technique relies on immobilizing a derivative of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide onto a solid support, such as a resin or bead. nih.govresearchgate.net This "bait" is then incubated with a complex biological sample, like a cell lysate, to capture "prey" proteins that bind to it. A crucial step in this process is the design of the affinity probe, which involves synthesizing an analog of the parent compound with a linker arm attached to a position that does not disrupt its binding to its target. For 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide, the morpholino group might be a suitable point for linker attachment.

After incubation, unbound proteins are washed away, and the specifically bound proteins are eluted and identified using mass spectrometry. nih.gov To distinguish true interactors from non-specific binders, competition experiments are performed where the lysate is co-incubated with the affinity probe and an excess of the free, unmodified compound. nih.gov Genuine targets will show reduced binding to the probe in the presence of the competitor. nih.gov

Illustrative Data from Affinity-Based Chemoproteomics

| Protein ID | Fold Change (Probe vs. Probe + Free Compound) | P-value | Potential Target Status |

|---|---|---|---|

| P12345 | -5.6 | 0.001 | High Confidence |

| Q67890 | -4.8 | 0.003 | High Confidence |

| R11223 | -1.2 | 0.250 | Non-specific Binder |

Photoaffinity Labeling (PAL): PAL is a sophisticated technique that creates a covalent bond between the small molecule and its target protein upon activation by UV light. rsc.orgnih.govspringernature.comresearchgate.net This method involves synthesizing a probe version of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin for enrichment). nih.govresearchgate.net The photoreactive group is chemically inert until it is irradiated with UV light, at which point it forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the binding protein. nih.gov This approach has the advantage of capturing interactions, including those with lower affinity, within a more native cellular environment. nih.govnih.gov

Activity-Based Proteome Profiling (ABPP): ABPP is a functional chemoproteomic strategy that uses chemical probes to target the active sites of specific enzyme families. nih.govwikipedia.orgnih.govresearchgate.net An activity-based probe (ABP) typically consists of a reactive group ("warhead") that forms a covalent bond with a catalytically active residue in an enzyme's active site, a linker, and a reporter tag. wikipedia.orgresearchgate.netbitesizebio.com If 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide is suspected of targeting a particular class of enzymes, such as serine hydrolases or kinases, a targeted ABP could be designed. nih.govbitesizebio.com Alternatively, in a competitive ABPP experiment, cells or lysates are pre-treated with 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide before adding a broad-spectrum ABP for a specific enzyme class. If the compound binds to and blocks the active site of a target enzyme, it will prevent labeling by the ABP, leading to a decrease in signal for that specific protein, which can be quantified by mass spectrometry. nih.gov

Illustrative Data from Competitive ABPP

| Enzyme ID | Probe Labeling Ratio (Treated/Control) | Biological Function | Inference |

|---|---|---|---|

| P54321 | 0.15 | Serine Hydrolase | Target Engagement |

| Q09876 | 0.98 | Kinase | No Interaction |

| R13579 | 0.21 | Serine Hydrolase | Target Engagement |

Genetic-Based Approaches for Target Elucidation

Genetic approaches provide an orthogonal strategy to chemical methods by manipulating the expression of potential target genes to observe changes in cellular sensitivity to the compound. unimib.it These methods can validate findings from proteomic screens and uncover targets that may be difficult to identify biochemically. unimib.itnih.gov

A common strategy involves using high-throughput screening with technologies like RNA interference (RNAi) or CRISPR-Cas9. nih.gov For example, a genome-wide CRISPR-Cas9 knockout screen could be performed where a library of cells, each with a different gene knocked out, is treated with 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide. If knocking out a specific gene confers resistance to the compound's cytotoxic effects, it suggests that the protein product of that gene is either the direct target or a critical component of the pathway through which the compound acts. Conversely, if a knockout renders cells hypersensitive, the gene product might be involved in a parallel pathway or a resistance mechanism. nih.gov This approach links a genetic perturbation to a compound-induced phenotype, providing strong evidence for target identification. nih.govannualreviews.org

Bioinformatic and Computational Strategies for Target Prediction

Computational methods serve as valuable predictive tools to generate hypotheses about a compound's potential targets, which can then be experimentally validated. nih.govalliedacademies.org These in silico approaches leverage vast databases of known protein structures and small molecule-protein interactions. nih.gov

For 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide, ligand-based approaches could be used. oup.com These methods compare the 2D or 3D structure of the compound to databases of other molecules with known targets. oup.com If the compound shares significant structural or chemical feature similarity with a known ligand for a particular protein, that protein becomes a predicted target. nih.govoup.com

Structure-based approaches, such as molecular docking, can also be employed if the three-dimensional structures of potential target proteins are known. nih.govalliedacademies.org In this method, the structure of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide is computationally "docked" into the binding site of a protein to predict the binding conformation and estimate the binding affinity. nih.gov This can be done on a large scale by screening against a library of thousands of protein structures to identify those with the most favorable predicted interactions. oup.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be utilized to provide a detailed map of the carbon-hydrogen framework of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment in the molecule. The aromatic protons on the benzene ring would appear as distinct signals in the downfield region. The protons of the methoxy (B1213986) group would present as a singlet, while the protons of the propoxy chain and the morpholine (B109124) ring would exhibit characteristic multiplets. The chemical shift, integration, and coupling patterns of these signals would confirm the connectivity of the different fragments of the molecule.

Hypothetical NMR Data Table:

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | δ 7.5-8.0 | δ 110-160 |

| Methoxy (-OCH₃) | δ 3.9-4.1 | δ 55-60 |

| Propoxy (-OCH₂CH₂CH₂N) | δ 4.1-4.3 (OCH₂), 2.0-2.2 (CH₂), 2.5-2.7 (CH₂N) | δ 65-70 (OCH₂), 25-30 (CH₂), 50-55 (CH₂N) |

| Morpholine Ring | δ 2.4-2.6 (CH₂N), 3.6-3.8 (CH₂O) | δ 53-58 (CH₂N), 66-70 (CH₂O) |

| Amide (-CONH₂) | δ 7.0-7.5 (broad singlet) | δ 165-170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HPLC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide. The experimentally determined monoisotopic mass should match the calculated value for its molecular formula, C₁₅H₂₁N₃O₆, which is 339.1430 Da. nih.gov

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion would be fragmented, and the masses of the resulting fragments would be analyzed. The fragmentation pattern would be expected to show characteristic losses of the morpholine group, the propoxy chain, and other functional groups, providing further confirmation of the compound's structure.

Hypothetical Mass Spectrometry Data Table:

| m/z (mass-to-charge ratio) | Interpretation |

| 340.1509 | [M+H]⁺ (protonated molecular ion) |

| 323.1243 | [M-NH₃+H]⁺ (loss of ammonia) |

| 239.0824 | [M-C₄H₈NO+H]⁺ (loss of morpholine) |

| 198.0559 | [M-C₇H₁₅N₂O+H]⁺ (cleavage of propoxy chain) |

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the sample would be applied to a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be characteristic of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide under specific conditions (stationary phase, mobile phase, temperature). The presence of a single spot would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): For a more quantitative and accurate assessment of purity, HPLC would be the method of choice. The compound would be passed through a column packed with a stationary phase, and its retention time would be measured. A pure sample would ideally show a single sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, and this can be used to quantify its purity and to detect and quantify any impurities present.

Emerging Research Directions and Future Perspectives for 4 Methoxy 5 3 Morpholinopropoxy 2 Nitrobenzamide

Development of Novel Synthetic Routes Incorporating Green Chemistry Principles

Current synthetic pathways leading to 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide and its close analogue, the corresponding benzonitrile, often rely on traditional chemical methods. These routes typically involve nitration using strong acids and the use of conventional organic solvents. nih.gov The evolution of pharmaceutical manufacturing toward more sustainable practices, however, opens avenues for the development of novel synthetic routes guided by the principles of green chemistry.

The application of green chemistry to the synthesis of this compound is not yet widely documented, but potential improvements can be conceptualized. Key areas for development include the use of safer solvent systems, minimizing hazardous reagents, and improving energy efficiency. For instance, continuous flow synthesis has been successfully demonstrated for other key intermediates of Gefitinib, resulting in higher yields and shorter reaction times. acs.org This technology could potentially be adapted for the synthesis of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide. Furthermore, emerging techniques like barochemistry (high-pressure synthesis) are being explored as a green method for producing active pharmaceutical ingredients (APIs) and could offer a novel approach. rsc.org

| Synthetic Step | Conventional Method | Potential Green Chemistry Alternative | Anticipated Benefits |

|---|---|---|---|

| Nitration | Use of concentrated nitric acid and sulfuric acid. nih.gov | Solid acid catalysts or milder nitrating agents. | Reduced acid waste, improved safety. |

| Reaction Solvent | Use of Dimethylformamide (DMF). nih.gov | Use of greener solvents like ionic liquids or supercritical fluids. | Reduced toxicity and environmental impact. |

| Process Type | Batch processing. | Continuous flow processing. acs.org | Improved efficiency, safety, and scalability. |

Exploration of New Biological Targets and Mechanisms of Action for the Compound

While 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide is known as a precursor to the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib, its intrinsic biological activities remain largely uncharacterized. The broader class of nitrobenzamide derivatives, however, has been investigated for a range of pharmacological effects, suggesting that the title compound could possess unexplored bioactivity.

Research on various substituted nitrobenzamides has revealed their potential to interact with diverse biological targets. For example, certain nitrobenzamide derivatives have been synthesized and evaluated for anti-inflammatory properties, demonstrating inhibitory effects on nitric oxide production and the expression of enzymes like iNOS and COX-2. nih.govresearchgate.net Other studies have explored different nitrobenzamide structures for antimicrobial activity or as potential antidiabetic agents through the inhibition of enzymes such as α-glucosidase and α-amylase. ijpbs.comnih.gov These findings suggest that 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide could be a candidate for broader pharmacological screening to identify novel biological targets beyond its role as a synthetic intermediate.

| Derivative Class | Biological Target/Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| Substituted Nitrobenzamides | Anti-inflammatory (iNOS, COX-2, IL-1β, TNF-α) | Demonstrated dose-dependent inhibition of nitric oxide and suppressed expression of inflammatory mediators. | nih.govresearchgate.net |

| 4-Nitrobenzamide Schiff Bases | Antimicrobial | Certain derivatives showed potent activity against microbial strains. | ijpbs.com |

| 2-chloro-4-nitrobenzamides | Antidiabetic (α-glucosidase, α-amylase) | Identified derivatives with inhibitory potential against key enzymes involved in glucose metabolism. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the design and optimization of new drug candidates. While these technologies have not been specifically applied to 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide, they are used extensively in the development of quinazoline (B50416) derivatives that target EGFR, the ultimate products of the synthetic pathway involving this compound. nih.govfrontiersin.org

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are routinely used to predict the biological activity of new quinazoline molecules and to understand their binding interactions with EGFR. frontiersin.orgnih.gov Virtual screening of large compound libraries and fragment-based design approaches help identify novel chemical scaffolds with desired inhibitory profiles. nih.govmanipal.edu These computational tools could be retrospectively applied to 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide if it were to be considered a lead compound for a new therapeutic indication. AI algorithms could help in designing novel derivatives with enhanced activity, selectivity, or improved pharmacokinetic properties.

| Computational Technique | Application in Drug Design | Example Outcome |

|---|---|---|

| 3D-QSAR | Predicting the inhibitory activity of new derivatives based on their 3D structure. nih.govfrontiersin.org | Development of models that guide the synthesis of more potent compounds. frontiersin.org |

| Molecular Docking | Simulating the binding of a compound to its protein target to predict affinity and orientation. nih.gov | Identification of key amino acid residues essential for binding. nih.gov |

| Virtual Screening | Screening large databases of virtual compounds to identify potential hits against a target. researchgate.net | Discovery of novel scaffolds for EGFR inhibition. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the compound-protein complex over time to assess stability. doaj.org | Validation of the stability of ligand-protein interactions predicted by docking. doaj.org |

Applications in Chemical Biology as a Research Tool

The use of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide as a tool in chemical biology is an entirely unexplored research direction. Chemical biology utilizes small molecules to study and manipulate biological systems. The structural features of this compound offer potential, albeit speculative, avenues for such applications.

The nitroaromatic group is a key feature that could be exploited. In some contexts, nitro groups can be reduced to fluorescent amino groups, opening the possibility of developing fluorogenic probes for sensing specific enzymatic activities or microenvironments. Furthermore, the nitro group makes the compound relatively electron-deficient, a property leveraged in the design of probes for specific biological nucleophiles. Given its role as a building block for a well-known kinase inhibitor, derivatives of this compound could be functionalized to create molecular probes, such as affinity-based probes or photoaffinity labels, to identify new protein targets or to study the off-target effects of related drugs. However, without experimental data, these applications remain hypothetical and represent a frontier for future investigation.

Q & A

Q. What strategies optimize yield in large-scale synthesis?

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Answer : Apply molecular docking (AutoDock Vina) to predict binding to target kinases (e.g., EGFR). Use quantitative structure-activity relationship (QSAR) models to correlate logP values (predicted: ~2.1) with cellular uptake. Validate predictions with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.